N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea: is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a furoyl group, a morpholinylsulfonyl group, and a phenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves the reaction of 2-furoyl isothiocyanate with 4-(4-morpholinylsulfonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions may require catalysts or specific reaction conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiourea derivatives with different nucleophiles
Scientific Research Applications
Chemistry: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its unique structure allows for selective binding to target enzymes, which could lead to the development of new drugs with fewer side effects.
Industry: In industrial applications, N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is used as an intermediate in the production of specialty chemicals. It is also explored for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate from accessing the catalytic site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
- N-(2-furoyl)-N’-phenylthiourea
- N-(2-furoyl)-N’-[4-(morpholinyl)phenyl]thiourea
- N-(2-furoyl)-N’-[4-(sulfonyl)phenyl]thiourea
Comparison: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to the presence of both the morpholinylsulfonyl group and the furoyl group. This combination imparts distinct chemical and biological properties to the compound, such as enhanced binding affinity to certain enzymes and improved solubility in various solvents. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor and greater versatility in synthetic applications.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCDDWJXNAULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.